N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide is a compound that is offered by Benchchem for CAS No. 1797965-14-01. It is also known as thiophene-substituted benzamides2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide. However, related compounds such as (5-benzoylthiophen-2-yl)methanamine hydrobromide are available3.Molecular Structure Analysis
The molecular structure of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide is not explicitly available in the search results. However, a related compound, N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide, has a molecular formula of C20H17NO2S2 and a molecular weight of 367.482.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide are not explicitly available in the search results. However, a related compound, (5-benzoylthiophen-2-yl)methanamine hydrobromide, has a molecular weight of 298.23.Scientific Research Applications
Receptor Binding Studies and Ligand Development
Research has shown that derivatives similar to N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide are investigated for their binding affinity to receptors such as 5-HT1A and sigma-2 receptors. For instance, Zhuang et al. (1994) explored p-alkylbenzamido derivatives of piperazines for their high binding affinity to 5-HT1A receptors, indicating the potential use of similar compounds in the development of ligands for neurological studies (Zhuang et al., 1994). Similarly, Xu et al. (2005) evaluated N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its affinity for sigma-2 receptors, suggesting applications in understanding receptor functions and drug development (Xu et al., 2005).
Corrosion Inhibition
Compounds with methoxy-substituted phenylthienyl groups have been evaluated for their role in corrosion inhibition, particularly for carbon steel in acidic environments. Fouda et al. (2020) examined the efficiency of these derivatives as corrosion inhibitors, revealing the potential application of structurally related compounds in protecting metals from corrosion, which is crucial in industrial processes (Fouda et al., 2020).
Pharmacological Effects and Drug Development
Further research into benzamide derivatives has highlighted their pharmacological significance, especially in exploring new therapeutic agents. For example, Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, indicating the application of such compounds in developing new medications for neurological disorders (Faizi et al., 2017).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide.
Future Directions
The future directions for N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide are not explicitly available in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-2-25-18-11-7-6-10-17(18)21(24)22-14-16-12-13-19(26-16)20(23)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKSWMXTXUKOHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide |
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